molecular formula C4H8Cl2O B594919 Bis(2-chloroethyl)-D8 ether CAS No. 93952-02-4

Bis(2-chloroethyl)-D8 ether

Cat. No.: B594919
CAS No.: 93952-02-4
M. Wt: 151.056
InChI Key: ZNSMNVMLTJELDZ-SVYQBANQSA-N
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Description

Bis(2-chloroethyl)-D8 ether is an organic compound with the formula O(CH₂CH₂Cl)₂. It is an ether with two 2-chloroethyl substituents. This compound is a colorless liquid with the odor of a chlorinated solvent . It is primarily used as a chemical intermediate in the production of various industrial chemicals and pesticides .

Biochemical Analysis

Biochemical Properties

Bis(2-chloroethyl)-D8 Ether is less reactive than the corresponding sulfur mustard S(CH2CH2Cl)2 . In the presence of base, it reacts with catechol to form dibenzo-18-crown-6

Cellular Effects

This compound has been shown to cause extreme irritation of the respiratory tract and skin in humans . Animal studies have reported respiratory effects such as irritation of the nose and eyes; congestion, edema, and hemorrhage of the lung; congestion of the brain, liver, and kidneys; and central nervous system effects .

Molecular Mechanism

It is known that when treated with strong base, it gives divinyl ether, an anesthetic . This suggests that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

This compound is known to slowly evaporate from surface water and soil into the air . It does not persist for long periods in the environment as it is broken down by bacteria in soil and water and by chemical reactions in the air .

Dosage Effects in Animal Models

Animal studies have shown that this compound has high acute toxicity from inhalation and oral exposure and extreme acute toxicity from dermal exposure

Metabolic Pathways

It is known that it can be used in the synthesis of the cough suppressant fedrilate .

Transport and Distribution

This compound does not stick strongly to the soil so some may move into the groundwater . It dissolves easily in water, and some of it will slowly evaporate to the air .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-chloroethyl)-D8 ether can be synthesized through the direct reaction of diethylene glycol with thionyl chloride. The reaction typically occurs at a temperature range of 90-130°C for 60-150 minutes while stirring. The reaction mixture is then subjected to vacuum distillation to collect the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions and using advanced distillation techniques .

Chemical Reactions Analysis

Properties

IUPAC Name

1-chloro-2-(2-chloro-1,1,2,2-tetradeuterioethoxy)-1,1,2,2-tetradeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O/c5-1-3-7-4-2-6/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSMNVMLTJELDZ-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93952-02-4
Record name Ethane-1,1,2,2-d4, 1,1'-oxybis(2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093952024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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